2,3,5-Trifluoro-4-pyridinamine
Overview
Description
2,3,5-Trifluoro-4-pyridinamine is a chemical compound with potential applications in various fields of chemistry due to its unique structure and fluorine content. The presence of fluorine atoms significantly influences the physical and chemical properties of the molecule, making it a subject of interest for researchers.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves complex reactions and the use of specific catalysts to ensure the incorporation of fluorine atoms into the pyridine ring. Methods such as oxidative chlorination and diazotization-alcoholysis have been optimized for the synthesis of chloro- and trifluoroethoxy-substituted pyridines, achieving yields up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with fluorine substitutions, has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal diverse structural motifs depending on the specific substituents and their interactions with the pyridine ring (Fabrice Pointillart et al., 2009).
Chemical Reactions and Properties
Fluorinated pyridines participate in a variety of chemical reactions, demonstrating the reactivity of the fluorine atoms. For example, reactions involving sulfonamides as terminators in cationic cyclizations highlight the versatility of fluorinated pyridines in synthesizing polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Physical Properties Analysis
The physical properties of fluorinated pyridines, such as solubility, melting point, and boiling point, are significantly affected by the presence of fluorine atoms. These compounds often exhibit good solubility in polar solvents and have distinct optical properties due to the fluorine content.
Chemical Properties Analysis
The chemical properties of 2,3,5-Trifluoro-4-pyridinamine and related compounds include their acidity, basicity, and reactivity towards nucleophiles and electrophiles. The electronegative fluorine atoms influence the electron density on the pyridine ring, affecting its reactivity in various chemical reactions.
Scientific Research Applications
Activation of C(sp2)−H Bonds : It's used in activating C(sp2)H and reducing CE bonds with an osmium-hexahydride complex (Barrio, Esteruelas, & Oñate, 2004).
Synthesis of Fluorinated Prolines : In chemical synthesis, it's used for creating prolines with fluorinated one-carbon units at the 4-position, including optically active prolines (Nadano, Iwai, Mori, & Ichikawa, 2006).
Regioselective Functionalization : It serves as a building block for life-sciences research and has been studied for regioselective functionalization by organometallic methods (Manteau et al., 2010).
Selective Metalation and Functionalization : It can be used for the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines (Schlosser & Marull, 2003).
Catalysis in Asymmetric Michael Addition Reactions : It's a component of the bifunctional organocatalyst 3a, efficiently catalyzing asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes (Wang, Yu, Liu, & Peng, 2009).
Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to 2,3,5-Trifluoro-4-pyridinamine, is widely used in synthesizing pesticides (Xin-xin, 2006).
Formation of Polycyclic Systems : Trifluoromethanesulfonic acid catalyzes the overall 5-endo cyclisation of homoallylic sulfonamides, producing pyrrolidines viable for the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Supramolecular Chemistry : Trifluorosilanes form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular Si-N interactions, potentially useful as binding motifs in supramolecular chemistry (Nakash, Gut, & Goldvaser, 2005).
Safety And Hazards
When handling 2,3,5-Trifluoro-4-pyridinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2,3,5-trifluoropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNVYOBTXUTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372233 | |
Record name | 2,3,5-trifluoro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-4-pyridinamine | |
CAS RN |
105252-95-7 | |
Record name | 2,3,5-trifluoro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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